Cas no 153871-08-0 (4-amino-3-(3-methylthiophen-2-yl)butanoic acid)

4-Amino-3-(3-methylthiophen-2-yl)butanoic acid is a specialized organic compound featuring a thiophene moiety and an amino acid backbone, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural versatility allows for applications in the development of bioactive molecules, particularly in drug discovery for targeting specific enzymatic pathways. The presence of the 3-methylthiophene group enhances lipophilicity, potentially improving membrane permeability in drug candidates. This compound is synthesized under controlled conditions to ensure high purity and consistency, making it suitable for research and industrial-scale applications. Its stability and reactivity profile facilitate further functionalization, supporting its use in heterocyclic and peptidomimetic chemistry.
4-amino-3-(3-methylthiophen-2-yl)butanoic acid structure
153871-08-0 structure
Product name:4-amino-3-(3-methylthiophen-2-yl)butanoic acid
CAS No:153871-08-0
MF:C9H13NO2S
MW:199.27002120018
CID:6257946
PubChem ID:15696513

4-amino-3-(3-methylthiophen-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-3-(3-methylthiophen-2-yl)butanoic acid
    • CHEMBL313323
    • 153871-08-0
    • BDBM50007116
    • 4-Amino-3-(3-methyl-thiophen-2-yl)-butyric acid
    • EN300-1853668
    • Inchi: 1S/C9H13NO2S/c1-6-2-3-13-9(6)7(5-10)4-8(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12)
    • InChI Key: MYDYIPWUDSWFAE-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(CN)CC(=O)O

Computed Properties

  • Exact Mass: 199.06669983g/mol
  • Monoisotopic Mass: 199.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 91.6Ų

4-amino-3-(3-methylthiophen-2-yl)butanoic acid Pricemore >>

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Enamine
EN300-1853668-1.0g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
1g
$1256.0 2023-06-01
Enamine
EN300-1853668-0.25g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
0.25g
$642.0 2023-09-18
Enamine
EN300-1853668-0.5g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
0.5g
$671.0 2023-09-18
Enamine
EN300-1853668-10.0g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
10g
$5405.0 2023-06-01
Enamine
EN300-1853668-10g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
10g
$3007.0 2023-09-18
Enamine
EN300-1853668-5g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
5g
$2028.0 2023-09-18
Enamine
EN300-1853668-5.0g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
5g
$3645.0 2023-06-01
Enamine
EN300-1853668-0.1g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
0.1g
$615.0 2023-09-18
Enamine
EN300-1853668-0.05g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
0.05g
$587.0 2023-09-18
Enamine
EN300-1853668-2.5g
4-amino-3-(3-methylthiophen-2-yl)butanoic acid
153871-08-0
2.5g
$1370.0 2023-09-18

4-amino-3-(3-methylthiophen-2-yl)butanoic acid Related Literature

Additional information on 4-amino-3-(3-methylthiophen-2-yl)butanoic acid

4-Amino-3-(3-Methylthiophen-2-yl)Butanoic Acid: A Comprehensive Overview

4-Amino-3-(3-Methylthiophen-2-yl)Butanoic Acid (CAS No. 153871-08-0) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its amino and thiophene functional groups, exhibits a diverse range of chemical and biological properties. Recent advancements in synthetic methodologies and its applications have further underscored its importance in contemporary research.

The molecular structure of 4-amino-3-(3-methylthiophen-2-yl)butanoic acid is defined by a butanoic acid backbone with an amino group at the fourth position and a substituted thiophene ring at the third position. The thiophene moiety, specifically the 3-methyl substitution, introduces electronic and steric effects that significantly influence the compound's reactivity and stability. This structure makes it a versatile building block for various chemical transformations, including condensation reactions, cyclizations, and bioconjugations.

Recent studies have highlighted the potential of 4-amino-3-(3-methylthiophen-2-yl)butanoic acid as a precursor in drug discovery. Its ability to act as a chelating agent or a ligand in metalloenzyme inhibition has been explored in the context of developing novel therapeutic agents. For instance, researchers have reported its role in modulating enzyme activity related to neurodegenerative diseases, such as Alzheimer's disease, through selective binding to metal ions like copper and zinc.

In addition to its pharmacological applications, 4-amino-3-(3-methylthiophen-2-yl)butanoic acid has found utility in materials science. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability due to the rigid thiophene ring system. This makes it a promising candidate for advanced materials used in electronics and biotechnology.

The synthesis of 4-amino-3-(3-methylthiophen-2-yl)butanoic acid involves multi-step processes that often require precise control over reaction conditions. Recent advancements in catalytic methods, such as the use of transition metal catalysts or enzymatic approaches, have improved the efficiency and scalability of its production. These methods not only reduce environmental impact but also pave the way for large-scale manufacturing.

Moreover, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of 4-amino-3-(3-methylthiophen-2-ylium)butanoic acid. Density functional theory (DFT) studies have provided insights into its molecular orbitals and interaction mechanisms with biological targets. Such computational models are instrumental in guiding experimental designs and optimizing synthetic pathways.

In conclusion, 4-amino-3-(3-methylthiophen -2 -yl )butanoic acid (CAS No. 153871 -08 -0 ) stands as a testament to the interdisciplinary nature of modern chemical research. Its structural versatility, coupled with recent breakthroughs in synthesis and application development, positions it as a key compound in advancing both scientific knowledge and technological innovation.

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